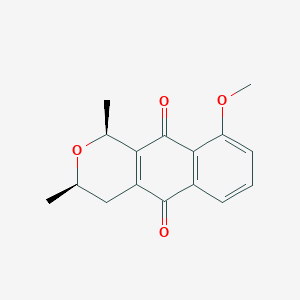
Eleutherin, (-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eleutherin, (-)-, is a pyranonaphthoquinone derivative that inhibits DNA topoisomerase II.
Applications De Recherche Scientifique
Antibacterial Activity
Recent studies have demonstrated that Eleutherin exhibits promising antibacterial properties, particularly against Staphylococcus aureus. The mechanism of action is believed to involve interference with bacterial resistance mechanisms, specifically through interactions with regulatory proteins such as QacR and BlaR1. Molecular docking studies revealed that Eleutherin has a significant affinity for these targets, suggesting its potential as a therapeutic adjuvant to combat antibiotic resistance in bacteria .
Table 1: Antibacterial Efficacy of Eleutherin
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 165 µg/mL | Inhibition of efflux pump |
Anticancer Properties
Eleutherin has been extensively studied for its anticancer effects, particularly in breast cancer. Research utilizing network pharmacology approaches and in vitro validation has shown that Eleutherin can induce apoptosis in cancer cells and inhibit cell cycle progression. One study reported that treatment with extracts containing Eleutherin led to a 93.6% increase in apoptotic cells among T47D breast cancer cells . Additionally, the compound was found to affect multiple signaling pathways associated with cancer progression, including the P53 and MAPK pathways .
Table 2: Anticancer Effects of Eleutherin
| Cancer Cell Line | Apoptosis Induction (%) | Key Pathways Affected |
|---|---|---|
| T47D | 93.6 | P53, MAPK, PI3K-Akt |
| HeLa | Significant increase | Apoptosis-related pathways |
Antioxidative Potential
The antioxidative properties of Eleutherin have also been explored, particularly in the context of food applications. Studies have shown that extracts from Eleutherine bulbosa exhibit significant antioxidative activity, which can be beneficial for food preservation and health supplementation. The ability to inhibit enzymes such as elastase and collagenase suggests potential applications in anti-aging products .
Table 3: Antioxidative Activity of Eleutherin Extracts
| Assay Type | IC50 Value (mg/mL) | Comparison with Standard |
|---|---|---|
| Anti-elastase | 7.76 | Lower than epigallocatechin gallate (0.03) |
| Anti-collagenase | 0.53 | Lower than ascorbic acid (0.025) |
Other Therapeutic Applications
Beyond its antibacterial and anticancer properties, Eleutherin has been implicated in various traditional medicinal practices among indigenous communities for treating conditions such as diabetes and respiratory disorders . Its rich phytochemical profile includes flavonoids and phenolic compounds that contribute to its broad spectrum of biological activities.
Case Studies
Case Study 1: Breast Cancer Treatment
A study investigated the effects of Eleutherine bulbosa extracts on breast cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction through various mechanisms involving gene regulation and signaling pathway modulation.
Case Study 2: Antimicrobial Resistance
Another research effort focused on the role of Eleutherin in reversing antibiotic resistance in Staphylococcus aureus, highlighting its potential use alongside traditional antibiotics to enhance treatment efficacy.
Propriétés
Numéro CAS |
22768-95-2 |
|---|---|
Formule moléculaire |
C16H16O4 |
Poids moléculaire |
272.29 g/mol |
Nom IUPAC |
(1S,3R)-9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C16H16O4/c1-8-7-11-13(9(2)20-8)16(18)14-10(15(11)17)5-4-6-12(14)19-3/h4-6,8-9H,7H2,1-3H3/t8-,9+/m1/s1 |
Clé InChI |
IAJIIJBMBCZPSW-BDAKNGLRSA-N |
SMILES |
CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC |
SMILES isomérique |
C[C@@H]1CC2=C([C@@H](O1)C)C(=O)C3=C(C2=O)C=CC=C3OC |
SMILES canonique |
CC1CC2=C(C(O1)C)C(=O)C3=C(C2=O)C=CC=C3OC |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Alloeleutherin, Eleutherin, (-)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















